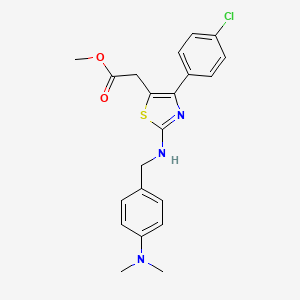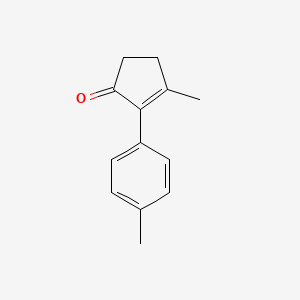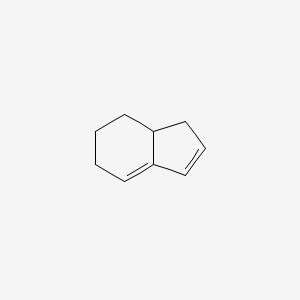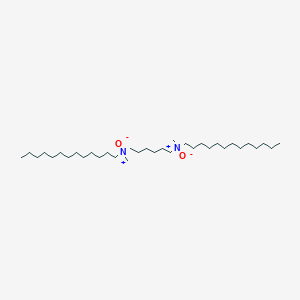
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two tridecyl chains attached to a hexane backbone with dimethylamine groups at both ends. The presence of the N-oxide functional group further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide typically involves multiple steps:
Formation of the Hexane Backbone: The initial step involves the preparation of the hexane-1,6-diamine backbone. This can be achieved through the hydrogenation of adiponitrile, resulting in hexane-1,6-diamine.
Attachment of Tridecyl Chains: The next step involves the alkylation of hexane-1,6-diamine with tridecyl bromide under basic conditions to form N1,N~6~-ditridecylhexane-1,6-diamine.
Dimethylation: The dimethylation of the amine groups is carried out using formaldehyde and formic acid, resulting in N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Oxidation: Finally, the oxidation of the dimethylamine groups to N-oxide is performed using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the N-oxide functional group.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and N-oxide sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized amine derivatives.
Reduction: N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine.
Substitution: Various substituted amine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N1,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the N-oxide group can participate in redox reactions, generating reactive oxygen species that further contribute to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the tridecyl chains and N-oxide group.
N~1~,N~6~-Ditridecylhexane-1,6-diamine: Lacks the dimethylamine and N-oxide groups.
Hexane-1,6-diamine: Lacks the tridecyl chains, dimethylamine, and N-oxide groups.
Uniqueness
N~1~,N~6~-Dimethyl-N~1~,N~6~-ditridecylhexane-1,6-diamine N-oxide is unique due to its combination of long hydrophobic tridecyl chains, dimethylamine groups, and the N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
71182-05-3 |
|---|---|
Molekularformel |
C34H72N2O2 |
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-di(tridecyl)hexane-1,6-diamine oxide |
InChI |
InChI=1S/C34H72N2O2/c1-5-7-9-11-13-15-17-19-21-23-27-31-35(3,37)33-29-25-26-30-34-36(4,38)32-28-24-22-20-18-16-14-12-10-8-6-2/h5-34H2,1-4H3 |
InChI-Schlüssel |
QTLZEUIHXFSFKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC[N+](C)(CCCCCC[N+](C)(CCCCCCCCCCCCC)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


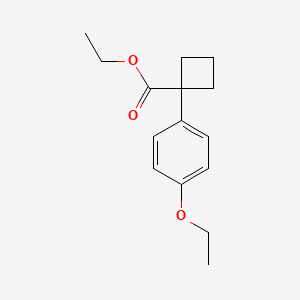

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
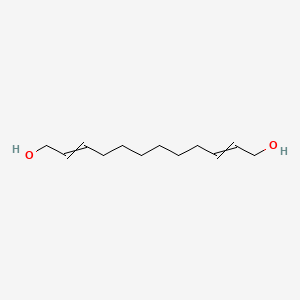
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
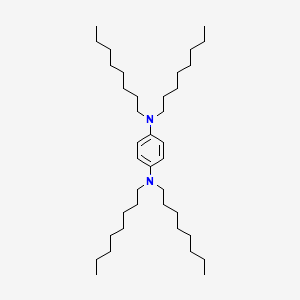
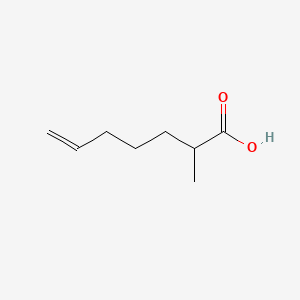

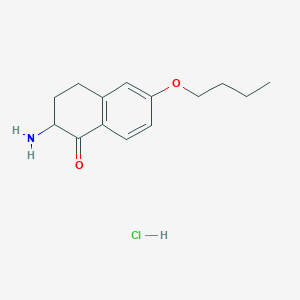
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)

